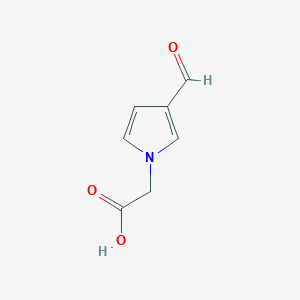

2-(3-Formyl-1H-pyrrol-1-yl)acetic acid

Description

Propriétés

Numéro CAS |

143226-04-4 |

|---|---|

Formule moléculaire |

C7H7NO3 |

Poids moléculaire |

153.14 g/mol |

Nom IUPAC |

2-(3-formylpyrrol-1-yl)acetic acid |

InChI |

InChI=1S/C7H7NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h1-3,5H,4H2,(H,10,11) |

Clé InChI |

CLFMFIUAVMAHOU-UHFFFAOYSA-N |

SMILES |

C1=CN(C=C1C=O)CC(=O)O |

SMILES canonique |

C1=CN(C=C1C=O)CC(=O)O |

Synonymes |

1H-Pyrrole-1-acetic acid, 3-formyl- (9CI) |

Origine du produit |

United States |

An In-Depth Technical Guide to the Synthesis of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(3-formyl-1H-pyrrol-1-yl)acetic acid, a valuable building block in medicinal chemistry, particularly in the development of novel antimalarial agents.[1] This document explores two primary synthetic routes, delving into the mechanistic details of key reactions, providing step-by-step experimental protocols, and discussing the critical factors that influence reaction outcomes, such as regioselectivity. The guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Significance of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid

2-(3-Formyl-1H-pyrrol-1-yl)acetic acid (CAS 143226-04-4) is a heterocyclic compound featuring a pyrrole ring substituted with a formyl group at the C3 position and an acetic acid moiety at the N1 position.[1] Its strategic importance lies in its utility as a versatile intermediate for the synthesis of more complex molecules.[1] The presence of both a reactive aldehyde and a carboxylic acid functional group on the pyrrole scaffold allows for a wide range of chemical modifications, making it an attractive starting material for generating diverse chemical libraries for biological screening.[1] Notably, derivatives of this compound have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]

This guide will provide a detailed examination of the most plausible and efficient methods for the synthesis of this important molecule, focusing on the underlying chemical principles and practical experimental considerations.

Synthetic Pathways: A Tale of Two Routes

The synthesis of 2-(3-formyl-1H-pyrrol-1-yl)acetic acid can be strategically approached in two primary ways, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

-

Pathway A: N-Alkylation of the pyrrole ring followed by formylation of the pyrrole nucleus.

-

Pathway B: Formylation of the pyrrole ring followed by N-alkylation.

The following sections will provide a detailed exploration of each pathway.

Pathway A: N-Alkylation Followed by Formylation

This pathway commences with the synthesis of a 2-(1H-pyrrol-1-yl)acetate intermediate, which is then subjected to a formylation reaction. The key challenge in this route is controlling the regioselectivity of the formylation step to favor the desired 3-substituted product.

Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)acetate

The initial step involves the construction of the N-substituted pyrrole. The Paal-Knorr synthesis is a classic and efficient method for this transformation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[2][3] In this case, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to the required 1,4-dicarbonyl species, and ethyl glycinate (or its hydrochloride salt) provides the amine component.

Experimental Protocol: Paal-Knorr Synthesis of Ethyl 2-(1H-pyrrol-1-yl)acetate

-

To a round-bottom flask, add ethyl glycinate hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in a minimal amount of glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1 equivalent) to the mixture.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 2-(1H-pyrrol-1-yl)acetate by vacuum distillation or column chromatography on silica gel.

dot graph TD { A[Ethyl Glycinate Hydrochloride + 2,5-Dimethoxytetrahydrofuran] -- "Glacial Acetic Acid, Reflux" --> B(Ethyl 2-(1H-pyrrol-1-yl)acetate); }

Caption: Paal-Knorr synthesis of the N-substituted pyrrole intermediate.

Step 2: Vilsmeier-Haack Formylation of Ethyl 2-(1H-pyrrol-1-yl)acetate

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[5]

Causality of Experimental Choices: Controlling Regioselectivity

The formylation of N-substituted pyrroles can occur at either the C2 (α) or C3 (β) position. The regiochemical outcome is a delicate balance of electronic and steric factors. Electronically, the C2 position is generally more reactive towards electrophilic attack.[5] However, the steric bulk of the N-substituent can hinder the approach of the electrophile to the C2 position, thereby favoring substitution at the less hindered C3 position. The N-acetic acid ester group in our substrate is expected to exert a significant steric influence, directing the formylation towards the desired C3 position.

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, ensuring the temperature remains below 10°C.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve ethyl 2-(1H-pyrrol-1-yl)acetate (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ethyl 2-(3-formyl-1H-pyrrol-1-yl)acetate by column chromatography on silica gel.

dot graph TD { A[Ethyl 2-(1H-pyrrol-1-yl)acetate] -- "1. POCl3, DMF\n2. Aqueous Workup" --> B(Ethyl 2-(3-formyl-1H-pyrrol-1-yl)acetate); }

Caption: Vilsmeier-Haack formylation to introduce the aldehyde group.

Step 3: Hydrolysis of Ethyl 2-(3-Formyl-1H-pyrrol-1-yl)acetate

The final step in this pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification. Care must be taken to use mild conditions to avoid any unwanted side reactions involving the formyl group.

Experimental Protocol: Ester Hydrolysis

-

Dissolve ethyl 2-(3-formyl-1H-pyrrol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.

-

The product, 2-(3-formyl-1H-pyrrol-1-yl)acetic acid, may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous solution with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

dot graph TD { A[Ethyl 2-(3-formyl-1H-pyrrol-1-yl)acetate] -- "1. NaOH, EtOH/H2O\n2. HCl (aq)" --> B(2-(3-Formyl-1H-pyrrol-1-yl)acetic acid); }

Caption: Final hydrolysis step to yield the target carboxylic acid.

Pathway B: Formylation Followed by N-Alkylation

This alternative route begins with the formylation of the pyrrole ring, followed by the introduction of the acetic acid side chain at the nitrogen atom. This approach avoids the issue of regioselectivity in the formylation step, as the unsubstituted pyrrole will predominantly be formylated at the C2 position. However, subsequent separation of the 2- and 3-formyl isomers may be necessary. A more direct approach would be to start with commercially available 1H-pyrrole-3-carbaldehyde.

Step 1: Synthesis of 1H-Pyrrole-3-carbaldehyde

While the Vilsmeier-Haack formylation of unsubstituted pyrrole primarily yields the 2-formyl isomer, modifications to the reaction conditions or the use of protecting groups can favor the formation of the 3-formyl derivative. Alternatively, 1H-pyrrole-3-carbaldehyde is commercially available, which would make this pathway more direct.

Step 2: N-Alkylation of 1H-Pyrrole-3-carbaldehyde

The N-alkylation of pyrroles is a well-established transformation.[7] The reaction typically involves deprotonation of the pyrrole nitrogen with a base, followed by reaction with an alkylating agent.

Experimental Protocol: N-Alkylation

-

To a stirred suspension of potassium carbonate (2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 1H-pyrrole-3-carbaldehyde (1 equivalent).

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product, ethyl 2-(3-formyl-1H-pyrrol-1-yl)acetate, by column chromatography.

dot graph TD { A[1H-Pyrrole-3-carbaldehyde + Ethyl Bromoacetate] -- "K2CO3, DMF" --> B(Ethyl 2-(3-formyl-1H-pyrrol-1-yl)acetate); }

Caption: N-alkylation of 3-formylpyrrole.

Step 3: Hydrolysis of Ethyl 2-(3-Formyl-1H-pyrrol-1-yl)acetate

The final hydrolysis step is identical to that described in Pathway A (Section 3.3).

Data Summary

The following table provides a comparative summary of the two synthetic pathways. The yields are estimates based on literature for similar reactions and may vary depending on the specific reaction conditions and scale.

| Step | Pathway A | Pathway B |

| Starting Materials | Ethyl glycinate hydrochloride, 2,5-dimethoxytetrahydrofuran | 1H-Pyrrole-3-carbaldehyde, Ethyl bromoacetate |

| Key Reactions | Paal-Knorr synthesis, Vilsmeier-Haack formylation | N-alkylation |

| Primary Challenge | Controlling regioselectivity of formylation | Availability and cost of 1H-pyrrole-3-carbaldehyde |

| Estimated Overall Yield | 40-60% | 50-70% |

Conclusion

Both pathways presented in this guide offer viable routes to 2-(3-formyl-1H-pyrrol-1-yl)acetic acid. The choice between them will likely be dictated by the availability and cost of the starting materials. Pathway A, while potentially lower yielding due to regioselectivity challenges, utilizes readily available starting materials. Pathway B offers a more direct route if 1H-pyrrole-3-carbaldehyde is accessible. The experimental protocols provided are based on established and reliable chemical transformations and can be adapted and optimized for specific laboratory settings. This guide serves as a foundational resource for the synthesis of this important medicinal chemistry building block, enabling further research into its potential therapeutic applications.

References

-

Wikipedia. (2023). Paal–Knorr synthesis. [Link]

-

Royal Society of Chemistry. (2023). A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

-

ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]

-

ResearchGate. (2019). Electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines: substituent effects on regioselectivity. [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Elsevier. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters. [Link]

-

National Institutes of Health. (2009). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Novel Synthesis Methods for Formyl Pyrrole Acetic Acids: A Technical Guide for Drug Development

Introduction & Pharmacological Significance

Formyl pyrrole acetic acids represent a highly versatile class of heterocyclic building blocks in modern medicinal chemistry. These compounds serve as critical precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin, as well as complex natural products like the aglycone alkaloid pyrrolemarumine[1]. The presence of the formyl group (the pyrrole-2-carboxaldehyde motif) provides a highly reactive handle for downstream functionalizations, including Wittig reactions, reductive aminations, and transition-metal-catalyzed cross-couplings[2]. Furthermore, molecules bearing the pyrrole-2-carboxaldehyde skeleton exhibit significant physiological activities in vivo, including potent antioxidant and antidiabetic properties[3].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we will dissect the mechanistic causality behind each reaction step, providing self-validating protocols designed to maximize yield, regioselectivity, and purity when synthesizing formyl pyrrole acetic acid derivatives.

Retrosynthetic Strategies & Mechanistic Causality

The synthesis of formyl pyrrole acetic acids—such as—typically follows a divergent two-stage approach:

-

Regioselective Formylation: Introduction of the aldehyde moiety to the pyrrole core.

-

Alkylation: N-alkylation or C-alkylation to introduce the acetic acid ester framework.

The Causality of the Vilsmeier-Haack Formylation

Direct formylation of the pyrrole core is optimally achieved via the Vilsmeier-Haack reaction. Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). However, this high electron density also makes pyrrole prone to rapid, acid-catalyzed polymerization if exposed to uncontrolled electrophiles.

To circumvent this, the Vilsmeier reagent (a chloroiminium ion generated in situ from phosphorus oxychloride and N,N-dimethylformamide) is utilized as a mild, sterically controlled electrophile[4]. The attack occurs exclusively at the C2 (or C5) position rather than C3. This regioselectivity is driven by thermodynamics: the intermediate Wheland complex formed via C2 attack allows the positive charge to be delocalized over three resonance structures, whereas C3 attack only allows for two[1].

Mechanistic pathway of the Vilsmeier-Haack formylation of the pyrrole core.

Core Synthesis Methodologies & Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in in-process controls ensure that researchers can verify the success of intermediate stages before proceeding.

Protocol A: Vilsmeier-Haack Formylation of the Pyrrole Core

Objective: Synthesize pyrrole-2-carboxaldehyde with >80% regioselectivity. Causality of Reagents: is selected as the solvent because chlorinated solvents stabilize the iminium intermediate and prevent premature hydrolysis, whereas running the reaction in neat DMF leads to near-complete degradation[2]. Sodium acetate trihydrate is utilized during the quench to gently hydrolyze the iminium salt into the aldehyde without creating a highly acidic environment that would destroy the pyrrole ring[4].

Step-by-Step Methodology:

-

Reagent Preparation: In a dry, round-bottom flask under an argon atmosphere, dissolve phosphorus oxychloride (1.1 equiv) in anhydrous 1,2-dichloroethane (250 mL). Cool the mixture to 0–5 °C using an ice-water bath.

-

Vilsmeier Complex Formation: Add N,N-dimethylformamide (DMF, 1.1 equiv) dropwise over 30 minutes, strictly maintaining the internal temperature below 10 °C.

-

Validation Check: The solution will transition to a pale yellow color, visually confirming the formation of the active chloroiminium ion.

-

-

Electrophilic Attack: Add a solution of freshly distilled pyrrole (1.0 equiv) in 1,2-dichloroethane dropwise over 1 hour. Temperature control (<10 °C) is critical here to prevent exothermic runaway and subsequent tar formation[4].

-

Maturation: Remove the ice bath, stir at room temperature for 1 hour, and then heat to reflux for 30 minutes to drive the substitution to completion.

-

Hydrolytic Quench: Cool the mixture back to 0 °C. Slowly add a pre-chilled aqueous solution of sodium acetate trihydrate (5.5 equiv in 1 L water). Heat the biphasic mixture to reflux for 20 minutes with vigorous stirring to fully hydrolyze the iminium intermediate[4].

-

Isolation: Separate the organic layer. Extract the aqueous phase with diethyl ether (3 x 200 mL). Wash combined organics with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

Protocol B: N-Alkylation to Form Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

Objective: Introduce the acetic acid ester moiety to the pyrrole nitrogen. Causality of Reagents: N-alkylation requires a strong base (e.g., NaH) to deprotonate the pyrrole nitrogen (pKa ~16.5). The electron-withdrawing formyl group at C2 increases the acidity of the N-H bond, facilitating this deprotonation. Methyl chloroacetate is selected as the alkylating agent due to the excellent leaving group kinetics of the chloride ion in polar aprotic solvents[4].

Step-by-Step Methodology:

-

Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0 °C. Slowly add a solution of the isolated pyrrole-2-carboxaldehyde (1.0 equiv) in DMF. Stir until hydrogen gas evolution completely ceases.

-

Alkylation: Add methyl chloroacetate (1.1 equiv) dropwise.

-

Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material spot (Rf ~0.4) and the appearance of a new UV-active spot confirms reaction progress[1].

-

-

Workup: Quench carefully with ice water. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Synthetic workflow for formyl pyrrole acetic acid derivatives and downstream functionalization.

Quantitative Data & Yield Optimization

The efficiency of formyl pyrrole acetic acid synthesis is highly dependent on solvent selection, base strength, and strict temperature control. Table 1 summarizes the optimization parameters derived from empirical studies, highlighting the critical nature of solvent polarity during the formylation phase[1][2][4].

Table 1: Quantitative Yield and Condition Optimization for Formyl Pyrrole Synthesis

| Reaction Phase | Solvent System | Reagents / Catalyst | Temp (°C) | Regioselectivity | Isolated Yield (%) |

| Core Formylation | 1,2-Dichloroethane | POCl₃ / DMF | 0 to Reflux | Exclusive C2/C5 | 81 – 88% |

| Core Formylation | DMF (Neat) | POCl₃ / DMF | 25 | N/A (Degradation) | < 10% |

| N-Alkylation | DMF | NaH (60%) / Methyl Chloroacetate | 0 to 25 | N-Substitution | 85 – 92% |

| N-Alkylation | Acetone | K₂CO₃ / Methyl Chloroacetate | Reflux | N-Substitution | 65 – 75% |

| Suzuki Elaboration | Toluene/EtOH (3:1) | Pd(dppf)Cl₂ / DABCO | 110 (MW) | C-C Bond Formation | 78 – 85% |

Advanced Functionalization: Formyl Group Activation

To build complex pharmaceutical scaffolds, the introduced formyl group can act as an activating moiety. In involving bromopyrrole esters, the C2-formyl group withdraws electron density from the pyrrole ring. This electronic modulation significantly facilitates the oxidative addition of palladium into the C-Br bond. This advanced methodology has been successfully applied in the formal total synthesis of complex marine natural products, including Polycitone A and Polycitrin A[2].

References

-

Title: Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A Source: Tetrahedron (via PubMed Central) URL: [Link]

-

Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: Molecules (via PubMed Central) URL: [Link]

-

Title: Divergent and Selective Functionalization of 2-Formylpyrrole and its Application in the Total Synthesis of the Aglycone Alkaloid Pyrrolemarumine Source: Journal of the Mexican Chemical Society (SciELO) URL: [Link]

Sources

- 1. Divergent and Selective Functionalization of 2-Formylpyrrole and its Application in the Total Synthesis of the Aglycone Alkaloid Pyrrolemarumine [scielo.org.mx]

- 2. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Discovery and first synthesis of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid

Discovery, Synthesis, and Mechanistic Profiling of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid

Executive Summary

In the landscape of modern medicinal chemistry, the strategic functionalization of electron-rich heterocycles is paramount for developing targeted therapeutics. 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid (CAS 143226-04-4) has emerged as a highly versatile chemical building block, particularly distinguished for its role as a precursor in the synthesis of novel antimalarial agents[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, pharmacodynamic rationale, and the critical synthetic methodologies required to isolate this specific 3-formylpyrrole scaffold.

Physicochemical Profiling

Before executing any synthetic workflow, it is critical to establish the baseline parameters of the target molecule. The dual functionality of this compound—an electrophilic formyl group and a protic carboxylic acid—dictates its solubility, reactivity, and downstream handling.

Table 1: Physicochemical & Identification Parameters

| Parameter | Value / Description |

| CAS Number | 143226-04-4 |

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 2-(3-formylpyrrol-1-yl)acetic acid |

| SMILES String | C1=CN(C=C1C=O)CC(=O)O |

| Key Functional Groups | C3-Aldehyde, N1-Acetic Acid, Pyrrole Core |

| Optimal Synthetic Yield | 45–55% (via optimized Vilsmeier-Haack) |

Pharmacodynamic Rationale & Mechanism of Action

The primary research value of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid lies in its application against Plasmodium falciparum, the most pathogenic causative organism of malaria[1]. Systematic structure-activity relationship (SAR) studies have demonstrated that derivatives of this specific chemotype exhibit potent, nanomolar-range activity against drug-resistant parasitic strains[1].

The causality behind its biological efficacy is rooted in its bifunctional nature:

-

The C3-Formyl Group (Warhead): Acts as a highly reactive electrophile. It is capable of forming covalent bonds with nucleophilic sites (such as cysteine or serine residues) on essential parasitic proteins and enzymes, leading to irreversible inhibition[1].

-

The N1-Acetic Acid Group (Anchor): Participates heavily in hydrogen bonding and electrostatic interactions within the target protein's binding pocket, exponentially enhancing the compound's binding affinity and spatial orientation[1].

Pharmacodynamic pathway of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid in P. falciparum inhibition.

Retrosynthetic Logic & Reaction Causality

Synthesizing 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid requires navigating the inherent reactivity of the electron-rich pyrrole core. The most robust, self-validating approach utilizes a three-step linear sequence: N-alkylation, regioselective formylation, and ester hydrolysis.

Why not formylate first? While 1H-pyrrole-3-carboxaldehyde can be alkylated, synthesizing the 3-formylpyrrole precursor itself is notoriously difficult without specialized protecting groups. Why not hydrolyze before formylation? Subjecting a free carboxylic acid to Vilsmeier-Haack conditions (POCl3/DMF) will generate highly reactive acyl chlorides or mixed anhydrides, destroying the starting material. Therefore, the ethyl ester must act as a protecting group during the electrophilic aromatic substitution.

Three-step synthetic workflow for 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid via Vilsmeier-Haack.

Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)acetate

-

Objective: Install the acetate anchor while masking the carboxylic acid.

-

Procedure:

-

Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert Argon atmosphere at 0 °C.

-

Add 1H-pyrrole (1.0 eq) dropwise. Validation check: Evolution of H2 gas confirms deprotonation.

-

Stir for 30 minutes, then add ethyl bromoacetate (1.1 eq) dropwise.

-

Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

-

Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

-

Step 2: Vilsmeier-Haack Formylation (The Critical Junction)

The Vilsmeier-Haack reaction generates a highly electrophilic chloroiminium ion. Because pyrrole is exceptionally electron-rich, it undergoes rapid substitution[2]. However, this reactivity makes it prone to acid-catalyzed polymerization. Furthermore, formylation of N-alkylpyrroles yields a mixture of C2 and C3 regioisomers[2].

Table 2: Vilsmeier-Haack Reaction Optimization Matrix

| Temperature (°C) | Reaction Time (h) | Regioselectivity (C2:C3) | Isolated Yield of C3 (%) | Causality / Observation |

| -10 to 0 | 4.0 | 60:40 | < 30% | Sluggish kinetics; incomplete conversion of the intermediate. |

| 0 to 5 | 2.0 | 55:45 | 45–55% | Optimal balance of kinetics and thermodynamic control[1]. |

| 25 (RT) | 1.0 | 70:30 | < 20% | High degree of tarring/polymerization of the pyrrole core. |

-

Procedure:

-

Cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl3 (1.2 eq) dropwise to form the Vilsmeier reagent. Validation check: Formation of a pale yellow/white complex.

-

Add a solution of Ethyl 2-(1H-pyrrol-1-yl)acetate (1.0 eq) in DMF dropwise, strictly maintaining the internal temperature at 0–5 °C[1].

-

Stir for exactly 2 hours at 0–5 °C[1].

-

Quench aggressively by pouring the mixture over crushed ice-water[1], followed by neutralization with aqueous NaOH (pH 7-8) to hydrolyze the iminium intermediate.

-

Extract with ethyl acetate, concentrate, and subject the crude mixture to silica gel column chromatography to separate the C2 and C3 regioisomers. The target C3 isomer yields between 45–55%[1].

-

Step 3: Saponification to the Free Acid

-

Objective: Unmask the carboxylic acid to finalize the pharmacophore.

-

Procedure:

-

Dissolve the purified Ethyl 2-(3-formyl-1H-pyrrol-1-yl)acetate in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

-

Stir at room temperature for 2 hours. Validation check: Disappearance of the ester spot on TLC.

-

Evaporate the ethanol under reduced pressure.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

-

Self-Validation: The sudden protonation of the carboxylate will induce precipitation of the product. Filter the precipitate, wash with cold water, and dry under high vacuum to yield pure 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid.

-

Downstream Synthetic Utility

Once isolated, the 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid scaffold is highly amenable to further diversification for library generation:

-

Oxidation: The formyl group can be oxidized to a dicarboxylic acid derivative using potassium permanganate (KMnO4) or chromium trioxide[1].

-

Reduction: Treatment with sodium borohydride (NaBH4) reduces the formyl group to a hydroxymethyl group, providing a different hydrogen-bonding profile[1].

-

Condensation: The aldehyde acts as a prime candidate for Knoevenagel condensations or reductive aminations to build out complex, multi-ring antimalarial leads[1].

References

- BenchChem. "2-(3-Formyl-1H-pyrrol-1-yl)acetic acid". BenchChem Product Catalog.

- MDPI. "Divergent Synthesis of 5,7-Diazaullazines Derivatives through a Combination of Cycloisomerization with Povarov or Alkyne–Carbonyl Metathesis". Molecules.

Sources

N-Substituted Pyrrole Carboxylic Acids: A Comprehensive Technical Guide on Sustainable Synthesis and Pharmacological Applications

Executive Abstract

N-substituted pyrrole carboxylic acids represent a privileged heterocyclic scaffold in modern medicinal chemistry and advanced materials science. Traditionally hindered by the harsh acidic conditions of the classical Paal-Knorr synthesis, recent advancements have unlocked highly sustainable, biosourced synthetic pathways and sophisticated late-stage functionalization techniques. This whitepaper provides an in-depth technical analysis of the pharmacological utility, synthetic methodologies, and validated experimental protocols surrounding N-substituted pyrrole carboxylic acids, designed for researchers and drug development professionals.

Pharmacological Significance & Mechanistic Pathways

The pyrrole ring is a fundamental pharmacophore embedded in numerous biologically active molecules. When functionalized with an N-substitution and a carboxylic acid moiety (typically at the C2 or C3 position), the electronic distribution of the ring is altered, enhancing its ability to participate in hydrogen bonding and metal chelation.

Neuroprotection & Antioxidant Activity

Oxidative stress is a primary driver in the pathogenesis of neurodegenerative disorders such as Parkinson's disease. N-pyrrolyl hydrazide-hydrazones, derived from N-substituted pyrrole carboxylic acids, have demonstrated profound neuroprotective properties. These compounds act as dual-action therapeutics: they directly scavenge reactive oxygen species (ROS) and act as potent inhibitors of the monoamine oxidase-B (MAO-B) enzyme1. Density Functional Theory (DFT) studies confirm that the electron-rich pyrrole core stabilizes radical intermediates, providing cytoprotective effects in H2O2-induced oxidative stress models using SH-SY5Y neuroblastoma cell lines 2.

Caption: Neuroprotective signaling and oxidative stress inhibition pathway of N-pyrrolyl derivatives.

Antimycobacterial & Antiviral Applications

Beyond neuroprotection, the N-substituted pyrrole-2-carboxylic acid scaffold is a critical precursor for synthesizing pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives. These complex heterocycles are engineered to target the RNA-dependent RNA polymerase (RdRp) of Flaviviridae viruses via metal-chelating pharmacophores3. Furthermore, functionalizing the pyrrole nucleus with lipophilic phenyl rings yields potent tuberculostatics with Minimum Inhibitory Concentrations (MIC) as low as 0.125 µg/mL against Mycobacterium tuberculosis.

Advanced Synthetic Workflows

Overcoming Paal-Knorr Limitations via Biosourced Pyrones

The classical Paal-Knorr synthesis requires 1,4-dicarbonyls, which are often unstable and difficult to source. A modern breakthrough utilizes 3-hydroxy-2-pyrones—easily derived from renewable biomass—as masked 1,4-dicarbonyl equivalents. When reacted with primary amines, these pyrones undergo an efficient ring-opening/ring-closing cascade to form N-substituted pyrrole carboxylic acids. This method operates under highly sustainable conditions: either solvent-free at 50–75 °C or in aqueous solutions at room temperature4.

Caption: Workflow for the sustainable synthesis of N-substituted pyrrole carboxylic acids.

Late-Stage Functionalization via Decarboxylative Cross-Coupling

To rapidly build structural complexity for structure-activity relationship (SAR) studies, researchers leverage Palladium-catalyzed decarboxylative cross-coupling. Here, the N-substituted pyrrole-2-carboxylic acid acts as its own directing group. The carboxylic acid directs the Pd catalyst to the C2 position, facilitating electrophilic palladation. Subsequent extrusion of CO2 drives the reaction forward irreversibly, allowing for cross-coupling with various aryl halides to yield highly functionalized arylated pyrroles5.

Quantitative Data Summaries

Table 1: Comparison of Synthetic Methodologies for N-Substituted Pyrroles

| Methodology | Precursors | Reaction Conditions | Yield Range | Green Chemistry Profile |

| Classical Paal-Knorr | 1,4-Dicarbonyls + Amines | Acidic, Reflux, Organic Solvents | 40–85% | Low (Harsh acids, toxic solvents) |

| Biosourced Pyrones | 3-Hydroxy-2-pyrones + Amines | Neat (65°C) or Aqueous (RT) | 60–95% | High (Renewable feedstocks, solvent-free) |

| Decarboxylative Coupling | Pyrrole-2-carboxylic acids + Aryl Halides | Pd Catalyst, Base, 120°C | 50–92% | Moderate (Requires metal catalyst) |

Table 2: Pharmacological Activity Metrics of N-Substituted Pyrrole Derivatives

| Derivative Class | Primary Biological Target | Therapeutic Application | Key Metric / Activity Level |

| N-Pyrrolyl Hydrazones | MAO-B / ROS | Neuroprotection (SH-SY5Y) | High DPPH/ABTS radical scavenging |

| BM 212 Analogs | Mycobacterial Cell Wall | Antitubercular | MIC: 0.125–0.5 µg/mL |

| Pyrazino[1,2-a]indoles | Flaviviridae RdRp | Antiviral | Potent viral replication inhibition |

Validated Experimental Protocols

Protocol A: Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic Acids

This protocol utilizes the hydrophobic effect in aqueous media to drive the organic substrates together, accelerating nucleophilic attack without toxic organic solvents.

-

Preparation: In a 25 mL round-bottom flask, add 3-hydroxy-2-pyrone (1.0 mmol) and the selected primary amine (1.2 mmol).

-

Reaction Conditions:

-

For liquid amines: Run the reaction neat at 65 °C for 24 hours.

-

For solid amines: Suspend the mixture in 5 mL of basic water-methanol solution and stir at room temperature for 24–48 hours.

-

-

Causality of Choice: Running the reaction neat or in water capitalizes on the high local concentration of reactants. The basic environment facilitates the initial ring-opening of the pyrone to the masked dicarbonyl intermediate.

-

Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is deemed complete when 1H NMR analysis of a crude aliquot shows the total disappearance of the pyrone olefinic protons and the emergence of characteristic pyrrole aromatic protons (typically a doublet/multiplet at 6.0–6.8 ppm).

-

Isolation: Acidify the aqueous mixture with 1M HCl to precipitate the N-substituted pyrrole carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Palladium-Catalyzed Decarboxylative Arylation

This protocol uses the carboxylic acid as a traceless directing group to achieve strict regioselectivity.

-

Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine N-substituted pyrrole-2-carboxylic acid (0.5 mmol), aryl halide (0.6 mmol), Pd(OAc)2 (5 mol%), and Ag2CO3 (1.0 mmol) as the base.

-

Solvent Addition: Add 3 mL of a high-boiling solvent (e.g., DMF or NMP) to the mixture.

-

Reaction Conditions: Heat the sealed tube to 120 °C for 12 hours.

-

Causality of Choice: The Pd(OAc)2 catalyst lowers the activation energy for C2-electrophilic palladation. Ag2CO3 acts as a base to deprotonate the carboxylic acid, forming a silver carboxylate that transmetalates with palladium. The elevated temperature (120 °C) is required to overcome the enthalpic barrier of CO2 extrusion, driving the reaction irreversibly toward the cross-coupled product.

-

Self-Validation System: The physical bubbling of CO2 gas during the initial heating phase indicates active decarboxylation. Post-reaction, GC-MS analysis of the crude mixture must confirm the precise mass of the arylated pyrrole and the complete absence of the carboxylated starting material.

-

Purification: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4, and purify via silica gel column chromatography.

References

- Source: ACS Publications (The Journal of Organic Chemistry)

- Pyrrole-Based Hydrazones Synthesized and Evaluated In Vitro as Potential Tuberculostatics Source: ResearchGate URL

- Source: PubMed Central (PMC)

- Source: ACS Publications (The Journal of Organic Chemistry)

- Novel Pyrazino[1,2-a]indole-1,3(2H,4H)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Basic chemical properties of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and functional materials. Among these, 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid emerges as a highly valuable and versatile intermediate. Its structure, featuring a pyrrole core functionalized with both a reactive formyl group and a carboxylic acid moiety, offers a rich platform for synthetic diversification.

This guide provides an in-depth analysis of the core chemical properties, reactivity, and practical applications of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid. We will delve into its structural and spectroscopic characteristics, explore its utility as a synthetic precursor, and discuss its significant role in the development of novel therapeutic agents, most notably in the field of antimalarial drug discovery.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical potential of this important scaffold.

Molecular and Physicochemical Profile

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid is a bifunctional molecule where the aromatic pyrrole ring is substituted at the N1 position with an acetic acid group and at the C3 position with an aldehyde. This arrangement is key to its synthetic versatility.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-formylpyrrol-1-yl)acetic acid | [1] |

| CAS Number | 143226-04-4 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Canonical SMILES | C1=CN(C=C1C=O)CC(=O)O | [1] |

| InChI Key | CLFMFIUAVMAHOU-UHFFFAOYSA-N | [1] |

Table 1: Core Chemical Identifiers

| Property | Value / Observation | Justification / Comparative Data |

| Physical Form | Solid, powder or crystals. | Based on the described form of the isomeric compound, 2-(2-formyl-1H-pyrrol-1-yl)acetic acid.[2] |

| Melting Point | Not available. | The 2-formyl isomer melts at 140-143 °C, which can serve as a useful, albeit indirect, reference point.[3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The carboxylic acid group imparts polarity and potential for deprotonation to enhance aqueous solubility, while the pyrrole ring provides organic character. |

| Storage | Store in a cool, dry place under an inert atmosphere. | Recommended for many heterocyclic aldehydes and acids to prevent oxidation and degradation. Vendor data for the 2-formyl isomer suggests storage at temperatures from 2-8°C to -20°C.[2] |

Table 2: Physical and Handling Properties

Spectroscopic Characterization: The Molecular Fingerprint

Confirming the identity and purity of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid is critically dependent on spectroscopic analysis. While experimental data for this specific isomer is not widely published, a robust prediction of its spectral characteristics can be made based on the known effects of its constituent functional groups and data from closely related analogues.

¹H NMR Spectroscopy

The proton NMR spectrum is the most informative tool for structural elucidation. The electron-withdrawing nature of the C3-formyl group and the influence of the nitrogen atom create a distinct pattern of signals for the pyrrole ring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| -COOH | ~12.0 - 13.0 | Broad Singlet | - | The acidic proton is typically deshielded and exhibits a broad signal. |

| -CHO | ~9.6 - 9.8 | Singlet | - | Aldehyde protons are highly deshielded due to the anisotropy of the carbonyl group. |

| H2 (Pyrrole) | ~7.5 - 7.7 | Triplet / dd | Small (~1.5-2.5 Hz) | Adjacent to nitrogen and coupled to H5 and H4. |

| H5 (Pyrrole) | ~7.0 - 7.2 | Triplet / dd | Small (~2.0-3.0 Hz) | Coupled to H2 and H4. |

| H4 (Pyrrole) | ~6.5 - 6.7 | Triplet / dd | Small (~2.0-3.0 Hz) | Coupled to H2 and H5. |

| N-CH₂ | ~5.1 - 5.3 | Singlet | - | Methylene protons adjacent to the pyrrole nitrogen are deshielded. |

Table 3: Predicted ¹H NMR Spectral Data

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups. The spectrum will be dominated by the characteristic stretches of the carboxylic acid and aldehyde moieties.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500 - 3300 (very broad) | O-H stretch |

| Aldehyde C-H | 2800 - 2900 and 2700 - 2800 | C-H stretch (Fermi doublet) |

| Carboxylic Acid C=O | 1700 - 1725 | C=O stretch |

| Aldehyde C=O | 1670 - 1690 | C=O stretch (conjugated) |

| Pyrrole Ring C=C | 1500 - 1600 | C=C aromatic stretches |

| Carboxylic Acid C-O | 1210 - 1320 | C-O stretch |

Table 4: Key Infrared Absorption Bands

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion [M]⁺: 153.0426 (for C₇H₇NO₃)

-

Key Fragmentation Pathways:

-

Loss of H₂O (water) from the carboxylic acid.

-

Loss of -COOH (45 Da) to give the N-methyl-3-formylpyrrole cation.

-

Loss of -CHO (29 Da).

-

Chemical Reactivity and Synthetic Pathways

The true power of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid lies in its dual reactivity, allowing for selective or sequential modification of its two primary functional groups. This makes it an ideal starting point for the construction of diverse molecular libraries for screening.[1]

Figure 1: Key Synthetic Transformations.

-

Reactions of the Formyl Group: The aldehyde is a versatile handle for C-C and C-N bond formation.

-

Reduction: Can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (NaBH₄).[1]

-

Oxidation: Stronger oxidizing agents will convert the formyl group to a second carboxylic acid.[1]

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines provides access to a wide range of substituted amine derivatives.

-

Condensation: Reacts readily with hydroxylamines, hydrazines, and related nucleophiles to form oximes, hydrazones, and other Schiff base derivatives, which are valuable for generating compound libraries.[1]

-

-

Reactions of the Carboxylic Acid Group: This group is ideal for linking the pyrrole scaffold to other molecules, particularly via amide bonds.

-

Esterification: Standard Fischer esterification or reaction with alkyl halides under basic conditions can be used for protection or to modify the compound's lipophilicity.

-

Amide Bond Formation: Coupling with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HATU) is a fundamental strategy in drug development.

-

A Plausible Synthetic Pathway

A logical and efficient synthesis of the title compound can be designed based on well-established pyrrole chemistry, specifically the N-alkylation of a pre-functionalized pyrrole ring.

Figure 2: Proposed two-step synthesis.

Protocol: Synthesis of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid

Step 1: N-Alkylation to form Ethyl 2-(3-formyl-1H-pyrrol-1-yl)acetate

-

To a solution of 3-formyl-1H-pyrrole (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

-

Causality: A polar aprotic solvent like acetone or DMF is used to dissolve the reactants while not interfering with the nucleophilic attack. K₂CO₃ is a mild base sufficient to deprotonate the pyrrole nitrogen, creating the nucleophile for the SN2 reaction with ethyl bromoacetate.

-

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the reaction at room temperature.

-

Monitor the hydrolysis by TLC.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with cold 1M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

-

Causality: LiOH is a strong base for ester hydrolysis (saponification). The use of a co-solvent like THF ensures the solubility of the ester starting material. Acidification is required to protonate the carboxylate salt intermediate, causing the desired carboxylic acid to precipitate from the aqueous solution.

-

Applications in Medicinal Chemistry

The primary research value of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid lies in its application as a scaffold for creating more complex molecules with potential biological activity.

-

Antimalarial Agents: This compound is a documented precursor for the synthesis of novel antimalarials.[1] Systematic structure-activity relationship (SAR) studies on derivatives of this scaffold have led to the discovery of lead compounds with potent, nanomolar-range activity against drug-resistant strains of Plasmodium falciparum.[1] The formyl group serves as the key anchor point for building out the pharmacophore through reactions like reductive amination or condensation.

-

Anti-inflammatory and Kinase Inhibitors: While not specifically documented for the 3-formyl isomer, related pyrrole acetic acids have been explored as potential kinase inhibitors and anti-inflammatory agents.[1] The acetic acid moiety can form critical hydrogen bond interactions within enzyme active sites.

-

Anticancer and Antimicrobial Research: The pyrrole nucleus is a common feature in many biologically active natural products and synthetic drugs. This building block provides a straightforward entry into novel pyrrole-based compounds for screening against cancer cell lines and microbial pathogens.[1]

Safety and Handling

While specific toxicity data for 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid is not available, the safety profile can be inferred from its functional groups and data for the closely related 2-formyl isomer. It should be handled with appropriate precautions in a laboratory setting.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Table 5: Inferred GHS Hazard Information (based on 2-formyl isomer[2][3])

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-(3-Formyl-1H-pyrrol-1-yl)acetic acid is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its bifunctional nature provides chemists with a reliable and versatile platform for synthesizing diverse and complex molecular architectures. The demonstrated success of its derivatives in the discovery of potent antimalarial agents underscores its importance and potential. By understanding its core chemical properties, reactivity, and synthetic pathways, researchers can effectively unlock the full potential of this valuable building block to drive forward programs in drug discovery and materials science.

References

Sources

The Paal-Knorr Synthesis of Substituted Pyrroles: A Comprehensive Technical Guide

Executive Summary

The pyrrole ring is a privileged heterocyclic scaffold embedded in numerous natural products, advanced materials, and blockbuster pharmaceuticals (e.g., atorvastatin). First reported independently by Carl Paal and Ludwig Knorr in 1884[1], the Paal-Knorr synthesis remains the most robust and widely utilized method for constructing substituted pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia[2]. This whitepaper provides an in-depth mechanistic analysis, explains the causality behind experimental design choices, and outlines self-validating protocols for drug development professionals.

Mechanistic Insights: The Hemiaminal Pathway

Despite its operational simplicity, the exact mechanism of the Paal-Knorr synthesis was debated for over a century. It was definitively elucidated in 1991 by V. Amarnath et al., who demonstrated that the reaction proceeds via a hemiaminal intermediate rather than an enamine[1].

The mechanism initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups, forming a hemiaminal[3]. The nitrogen atom then attacks the second carbonyl group in an intramolecular cyclization step to form a 2,5-dihydroxytetrahydropyrrole derivative[3]. Subsequent dehydration yields the thermodynamically stable aromatic pyrrole[3].

Recent quantum chemical studies using Density Functional Theory (DFT) have further refined this model. Abbat et al. (2015) established that the cyclization step is the rate-determining step and is associated with a high energy barrier[4]. However, explicit water participation significantly reduces this barrier through a , dropping the activation energy to as low as 5.5 kcal/mol under proton-catalyzed solvent conditions[5].

Mechanistic pathway of the Paal-Knorr pyrrole synthesis.

Causality in Experimental Design (E-E-A-T)

Designing a successful Paal-Knorr protocol requires a deep understanding of the causality behind reagent and condition selection:

-

Solvent Selection: While the reaction can be performed solvent-free, protic solvents (like methanol or water) are often chosen because they stabilize the hemiaminal intermediate and facilitate the critical proton transfer steps required for dehydration[5].

-

Catalyst Selection: The reaction is traditionally acid-catalyzed. Weak Brønsted acids (e.g., acetic acid) or trace mineral acids (e.g., HCl) are used to increase the electrophilicity of the carbonyl carbon without causing the acid-sensitive pyrrole product to polymerize[6]. In modern green chemistry, like silica sulfuric acid ( SiO2-OSO3H ) or β -cyclodextrin are preferred because they allow for easy product separation, catalyst recycling, and eliminate the need for harsh homogeneous acids[7],[8],[9].

-

Activation Method (Microwave vs. Thermal): Conventional heating often requires prolonged reaction times, which can lead to thermal decomposition of sensitive substrates. Microwave (MW) irradiation accelerates the rate-determining cyclization step, reducing reaction times from hours to minutes and improving yields by minimizing side reactions[10],[11].

General experimental workflow for the Paal-Knorr synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes the impact of varying reaction conditions on the synthesis of substituted pyrroles, demonstrating the superiority of microwave and green-catalyst approaches over conventional methods.

| Reaction Condition | Catalyst | Time | Yield (%) | Reference Context |

| Conventional Heating (Reflux) | HCl (trace) | 15 - 30 min | 50 - 65% | Microscale standard[12] |

| Microwave Irradiation (120 °C) | Acetic Acid | 2 - 10 min | 65 - 89% | High-throughput library[11] |

| Aqueous Media (60 °C) | β -Cyclodextrin | 24 h | 78 - 84% | Eco-friendly protocol[8] |

| Solvent-Free (Room Temp) | Silica Sulfuric Acid | 1 - 2 h | 85 - 95% | Heterogeneous catalysis[13] |

Experimental Protocols

The following methodologies are designed as self-validating systems. TLC monitoring and specific workup steps ensure the integrity of the intermediate phases.

Protocol A: Conventional Acid-Catalyzed Synthesis

Ideal for standard laboratory scale-up and highly stable substrates.

-

Reagent Preparation: In a round-bottom flask, combine 2.0 mmol of the primary amine (e.g., aniline) and 2.0 mmol of the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) in 0.5 mL of methanol[12].

-

Catalyst Addition: Add one drop of concentrated hydrochloric acid (HCl) to act as a Brønsted acid catalyst[12].

-

Activation: Equip the flask with a reflux condenser and heat the mixture to reflux for 15–30 minutes. Monitor the disappearance of the starting materials via TLC[12].

-

Workup: Cool the mixture to room temperature. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with 10 mL of ethyl acetate[14]. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate[14].

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallize from a 9:1 methanol/water mixture to yield the pure substituted pyrrole[12].

Protocol B: Microwave-Assisted Green Synthesis

Ideal for library generation, sensitive functional groups, and rapid drug discovery.

-

Reagent Preparation: In a dedicated microwave reaction vial, combine 1.0 equivalent of the 1,4-dicarbonyl compound and 1.1–1.5 equivalents of the primary amine[12].

-

Catalyst/Solvent Addition: Add a green heterogeneous catalyst such as silica-supported sulfuric acid ( SiO2-OSO3H ) or perform the reaction in a minimal amount of acetic acid[7],[12].

-

Activation: Seal the vial and place it in a microwave reactor. Irradiate at 120–150 °C for 2–10 minutes[12].

-

Workup: Cool the vial to room temperature. Quench the reaction with water and extract with an organic solvent[12].

-

Purification: If a heterogeneous catalyst was used, filter it out for recycling[7]. Concentrate the filtrate under reduced pressure and purify via flash chromatography[12].

Applications in Drug Discovery

The Paal-Knorr synthesis is a cornerstone in medicinal chemistry due to the prevalence of the pyrrole scaffold in biologically active molecules[14]. For example, it has been utilized to synthesize using a complex Pauson-Khand/Stetter/Paal-Knorr sequence, successfully expanding the available "drug-like" chemical space for high-throughput screening[10],[15].

Furthermore, recent in vivo studies have utilized classical Paal-Knorr cyclization to synthesize. These specific derivatives exhibit significant neuroprotective and monoamine oxidase-B (MAO-B) inhibitory properties, making them highly promising candidates in pharmacological models of Parkinson's disease[16],[17].

References

-

Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway Source: RSC Advances, 2015, 5, 88353-88366. URL:[Link]

-

Paal–Knorr synthesis of pyrroles: from conventional to green synthesis Source: Catalysis Reviews, 2018, 61(1), 84-110. URL:[Link]

-

Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence Source: Journal of Combinatorial Chemistry, 2006, 8(3):368-80. URL:[Link]

-

Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease Source: Molecules, 2025, 30(15):3154. URL:[Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. html.rhhz.net [html.rhhz.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public.pensoft.net [public.pensoft.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Solution-phase synthesis of a tricyclic pyrrole-2-carboxamide discovery library applying a stetter-Paal-Knorr reaction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Formation Mechanism of 2-Formylpyrroles in Maillard Reactions: A Mechanistic and Methodological Guide

Executive Summary

2-Formylpyrroles (pyrrole-2-carboxaldehydes) are ubiquitous, biologically significant compounds frequently identified as both natural products and advanced Maillard reaction products (MRPs). Initially mistaken for secondary plant metabolites, it is now established that many of these compounds arise from the non-enzymatic condensation of reducing sugars with primary amines 1. In drug development, the 2-formylpyrrole core is a critical scaffold found in traditional medicines such as magnolamide, lobechine, and funebral 2. Understanding their exact formation mechanism is essential for researchers aiming to synthesize these scaffolds biomimetically or modulate their formation in pharmacological and food chemistry applications.

Mechanistic Pathway: From Hexoses to 2-Formylpyrroles

The formation of 2-formylpyrroles is a multi-step cascade that exemplifies the complexity of the Maillard reaction. The consensus mechanism involves the degradation of Amadori compounds into specific dicarbonyl intermediates, followed by cyclization .

-

Schiff Base and Amadori Rearrangement: The reaction initiates with the nucleophilic attack of a primary amine on the acyclic carbonyl carbon of a reducing sugar (e.g., D-glucose), forming an unstable Schiff base. This intermediate rapidly undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-D-fructose derivative.

-

Formation of 3-Deoxy-D-glucosone (3-DG): Under mildly acidic to neutral conditions, the Amadori product undergoes 1,2-enolization and subsequent elimination of the amine and a water molecule to yield 3-deoxy-D-glucosone (3-DG), a highly reactive 1,2-dicarbonyl intermediate 1.

-

Condensation and Enamino Diketone Formation: A second equivalent of the primary amine (or the initially released amine) attacks the enol tautomer of 3-DG. This condensation forms an enamino diketone intermediate .

-

Cyclization and Dehydration: The enamino diketone undergoes intramolecular cyclization. Subsequent dehydration steps drive the aromatization of the pyrrole ring, yielding the highly stable N-substituted 2-formylpyrrole.

Causality Insight: The formation of 3-DG over 1-deoxy-D-glucosone (1-DG) is favored at physiological and slightly acidic pH. Because 3-DG retains the C1 aldehyde and C2 ketone, it provides the exact carbon framework required for the 2-formylpyrrole ring, making pH control the most critical parameter for directing this specific pathway 3.

Mechanistic pathway of 2-formylpyrrole formation via the 3-deoxy-D-glucosone Maillard intermediate.

Experimental Methodologies: Self-Validating Protocol

To study or utilize this mechanism for drug scaffold synthesis, researchers employ biomimetic Maillard conditions. The following protocol describes the synthesis of N-substituted 2-formylpyrroles using D-glucose and primary amines.

Protocol: Biomimetic Synthesis of 2-Formylpyrroles

Objective: Synthesize and isolate 2-formylpyrroles with high fidelity to validate the 3-DG pathway.

Step 1: Reactant Preparation & pH Control

-

Action: Dissolve 10 mmol of D-glucose and 10 mmol of the target primary amine (e.g., butylamine or an amino acid like GABA) in 25 mL of a 0.5 M phosphate buffer. Adjust pH to 6.5–7.0.

-

Causality: A highly acidic pH promotes sugar degradation into furfurals, while a highly alkaline pH favors 1-deoxyosone pathways leading to pyrazines 4. The neutral-to-slightly-acidic buffer ensures 3-DG remains the dominant reactive intermediate.

Step 2: Thermal Condensation

-

Action: Heat the sealed reaction vessel to 90 °C – 100 °C for 2 to 4 hours.

-

Causality: The Amadori rearrangement requires thermal activation. Sealing the vessel prevents the volatilization of low-molecular-weight amines and early-stage fission products. Time-course monitoring (e.g., UV absorbance at 295 nm) validates the steady-state formation of the pyrrole ring before melanoidin polymerization dominates 5.

Step 3: Extraction and Chromatographic Isolation

-

Action: Quench the reaction in an ice bath. Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify via silica gel flash chromatography (eluent: Benzene/Ethyl Acetate gradient, e.g., 9:1 to 2:1 v/v).

-

Causality: 2-Formylpyrroles partition well into moderately polar organic solvents, leaving unreacted sugars and highly polar polymeric melanoidins in the aqueous phase. The gradient elution cleanly separates the target compound from furanic byproducts 5.

Step 4: Spectroscopic Validation

-

Action: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Causality: The signature aldehyde proton of the 2-formyl group typically appears as a distinct singlet around δ 9.4–9.6 ppm in ¹H NMR, serving as a self-validating marker for successful cyclization and formylation 6.

Workflow for the biomimetic synthesis and validation of Maillard-derived 2-formylpyrroles.

Quantitative Data & Analytical Benchmarks

The efficiency of 2-formylpyrrole formation depends heavily on the amine source. Below is a summarized analytical comparison of 2-formylpyrrole derivatives synthesized via the Maillard model reaction.

| Amine Precursor | Major 2-Formylpyrrole Product | Typical Yield (%) | UV λmax (nm) | ¹H NMR Aldehyde Marker (ppm) | Biological / Synthetic Relevance |

| n-Butylamine | 1-butyl-5-hydroxymethylpyrrole-2-carboxaldehyde | 12 - 18% | 295 nm | ~9.50 (s, 1H) | Model compound for browning assays 5 |

| Neopentylamine | 3-(D-erythro-trihydroxypropyl)-1-neopentyl pyrrole-2-carboxaldehyde | 8 - 15% | 298 nm | ~9.45 (s, 1H) | Advanced non-enzymatic browning marker 6 |

| GABA (γ-aminobutyric acid) | γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid | 5 - 10% | 296 nm | ~9.52 (s, 1H) | High ferricyanide reduction potential (Antioxidant) |

| Primary Amines + Dihydropyranone | Magnolamide / Lobechine core scaffolds | 40 - 65%* | N/A | ~9.48 (s, 1H) | Total synthesis of traditional medicine targets 2 |

*Yields for synthetic approaches utilizing sugar surrogates (e.g., dihydropyranones) are significantly higher than direct aqueous Maillard reactions, making them preferable for drug development.

Implications in Drug Development

For drug development professionals, the Maillard reaction is no longer just a food chemistry phenomenon; it is a powerful synthetic tool. The 2-formylpyrrole ring system is a privileged scaffold. By utilizing sugar surrogates like dihydropyranones in Maillard-type condensations, chemists can achieve highly convergent, single-step syntheses of complex natural products like funebral and lobechine 2. Furthermore, the inherent bioactivities of these compounds—ranging from hepatoprotective to immunostimulatory effects—highlight the pharmacological untapped potential of advanced Maillard reaction products 1.

References

- Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA5j3gFgBxd_IEGNH8MRv4DuoG4O7i397ZYXy4Jv7JaWFYc_tW4hkdQOhBct4T0TPQDLO4nyu1trnoZsg6lkUyoZWX3ozq1MzXbGTnpBHOco4xj8DPX6Vb44K3EVXoCoV5cwk4RE54sjSTafRvomT_9oq6STa3GVoT]

- Brimble, M. A., et al. (2014). A Maillard Approach to 2-Formylpyrroles: Synthesis of Magnolamide, Lobechine and Funebral. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOugHxS1mEaF9HXuSvbRXdsxXKrw0vWHAKwte86emqn6_ET2ew-ustMSaIT24kBWzgqRvqreTL9OUN_xPZqc4IJUUfmAWr-E3V1JR-2joowNxzGomQV2mBlQzs1X4F2B03XxQBQsCaK1cQPtjraMdAZQi0__C4inDIe6nbRatLOiygjzMsB-_4xGNRCoLvpaNHGyLkB1Ky3v6oqtEg41D9aR_6nETfNSCz3EUiz-5dFmMvN0zE822hWdIyk9zQoFN0CKzSlUeUJfshu41k_hSU_R2dmD3k3sDPKg==]

- Njoroge, F. G., Fernandes, A. A., & Monnier, V. M. (2006). 3-(D-Erythro-Trihydroxypropyl)-1-Neopentyl Pyrrole-2-Carboxaldehyde. A Novel Nonenzymatic Browning Product of Glucose. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9t3m5sF53A4pbbz-PJ8smm6EbKr9eDHTFneWZ3gdwFcREym3yfOW8fsNDq5aJHARgctwLwWPpfwGS4MmlOMDqKFzUE9M6gfFlDEGr6lJEE_zdrbMud1QUp7fiNbSURvIt-JrJtlfBa_inXItEO0T2DSv1l2Q2Zu8=]

- Kato, H., & Fujimaki, M. (1968). Formation of I-Butyl-5-hydroxymethylpyrrole-2-carboxaldehyde in the Maillard Reaction between Lactose and n-Butylamine. Oxford University Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4f728YhaScgJRIuD1FLypi03esvMDCjPTSwWEdmUWfGKRF0IvTcYO6eTT0VPBaFwCxnTqT7zNZRHvLiqoHKTpmoZuTcr5v15_bwBR4RG92cEMzuimI7OrM1m7WIn48RrfCorVPLonPEWUwIJf6UznaUps_ScYoPO27PzLx5qz4Oc=]

- National Institutes of Health (NIH). (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8b-Db5CRet49skZ5zUyvJRoCfHS2YhSyCSZI0e3PEeIAEHkx5JgNKlfQvPXONZvC9oC3YtYk2LJIAe6daWIX17LXtpXGX6VjD2bBpjTt5V0-Drxm5s1VqVGFMc2zz-N_fPy3ITxZtTCR13otP]

- National Institutes of Health (NIH). The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Qr6sGOjslN_hb5hfL8r6hgiAFJnvIxad9olB82ycQ2q8IrcWaNhb8F_gRqmLYLnY5e0bLxBSu1nPO0SxmTKBhsPuJArURACyLsUem6BxUJ6aDlBA8gTP6kaA9Y1YEKbZvQ9Q-B6YGgtfJCo=]

- ACS Publications. (2025). Volatile Compounds Generated from the Maillard Reaction of Dipeptides Asn–Pro and Pro–Asn and a Mixture of Asparagine and Proline with Glucose.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGoU8lyeXNBBSk8KOPLvRRwPeNijqJwyEQF3XPyLjd37yBCqqmzimKzj4tylbp3XC7EjerHN2K4uCetJUX8sIitRo2TLbQ-9ZcNdaiAE2RZPXA7k2cpgvNBIGsmFYTR3frmUxDjJPfxVwS8xQjaEv4HyY=]

Sources

- 1. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

Application Dossier: Orthogonal Functionalization of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid in Drug Discovery

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid construction of complex, multi-targeted pharmacophores relies heavily on bifunctional building blocks. 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid (CAS: 143226-04-4) is a highly versatile, electron-rich heterocyclic scaffold that provides two orthogonal reactive handles: a C-3 formyl group and an N-1 acetic acid moiety [1].

This dual-functionality allows researchers to execute sequential, highly selective modifications without the need for cumbersome protection/deprotection strategies. Historically, derivatives of this chemotype have served as critical precursors in the synthesis of nanomolar-range antimalarial agents [1], allosteric HIV-1 integrase inhibitors [2], and broad-spectrum oxazolidinone antimicrobials targeting MRSA and VRE [3].

This application note provides field-proven, self-validating protocols for exploiting both reactive sites, grounded in mechanistic causality to ensure high-fidelity synthesis in your drug development programs.

Physicochemical Profiling

Understanding the baseline properties of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid is critical for predicting its behavior in solution. The electron-donating nature of the pyrrole nitrogen (even when substituted with an alkyl carboxylic acid) reduces the electrophilicity of the C-3 formyl group compared to standard benzaldehydes. This necessitates specific catalytic conditions (e.g., mild acid catalysis) to drive imine formation prior to reduction.

Table 1: Physicochemical & Structural Data

| Property | Value | Structural Implication |

| IUPAC Name | 2-(3-formylpyrrol-1-yl)acetic acid | N-substituted pyrrole prevents N-H hydrogen bonding. |

| CAS Number | 143226-04-4 | Standardized registry for procurement and safety data. |

| Molecular Formula | C₇H₇NO₃ | Low molecular weight (153.14 g/mol ) ideal for fragment-based drug design (FBDD). |

| Reactive Handle 1 | N-1 Acetic Acid | Prime site for amide coupling, esterification, or solid-phase anchoring. |

| Reactive Handle 2 | C-3 Formyl Group | Prime site for reductive amination, Knoevenagel, or Wittig reactions. |

Synthetic Workflows & Mechanistic Logic

The true value of this scaffold lies in its orthogonal reactivity . The carboxylic acid can be activated via standard coupling reagents (e.g., HATU, EDC) without affecting the aldehyde. Conversely, the aldehyde can undergo reductive amination under mildly acidic conditions without cross-reacting with the free carboxylic acid.

Caption: Orthogonal functionalization pathways of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid.

Validated Experimental Protocols

Protocol A: N-1 Amide Coupling (Synthesis of Antimicrobial Precursors)

Objective: To conjugate a primary or secondary amine to the N-1 acetic acid handle while preserving the C-3 formyl group [3].

Mechanistic Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over EDC/NHS. HATU generates a highly reactive HOAt ester intermediate that drives the coupling to completion rapidly at room temperature. This speed is crucial because prolonged exposure of the formyl-pyrrole to basic conditions (DIPEA) can induce unwanted aldol-type self-condensation.

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under N₂, dissolve 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid (1.0 mmol, 153 mg) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg).

-

Pre-stir: Stir the mixture at 25 °C for 15 minutes. The solution will transition to a pale yellow color, indicating the formation of the active HOAt ester.

-

Coupling: Add the target amine (1.1 mmol) dropwise. Stir the reaction at 25 °C for 3 hours.

-

Workup: Dilute the reaction with EtOAc (30 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Self-Validation System:

-

TLC: Monitor via UV (254 nm). The product will typically have a higher Rf than the highly polar starting acid.

-

1H NMR: Confirm success by the retention of the formyl proton singlet at ~9.7 ppm, and the appearance of characteristic amide N-H (if primary amine was used) and substituent peaks.

Protocol B: C-3 Reductive Amination (Synthesis of HIV-1 Integrase Inhibitors)

Objective: To install an amine at the C-3 position via the formyl group, a critical step in synthesizing allosteric integrase inhibitors[2].

Mechanistic Causality: Because the pyrrole ring donates electron density to the formyl group, iminium ion formation is the rate-limiting step. We use Glacial Acetic Acid as a catalyst to protonate the hemiaminal, facilitating dehydration. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ or NaBH₃CN because it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde, and it avoids the generation of toxic cyanide gas.

Caption: Mechanistic sequence of the reductive amination at the C-3 formyl position.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid (1.0 mmol, 153 mg) and the target amine (1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol, 57 µL). Stir at 25 °C for 2 hours to ensure complete iminium ion formation.

-

Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (1.5 mmol, 318 mg) portion-wise over 10 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 16 hours [2].

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM, 3 × 15 mL).

-